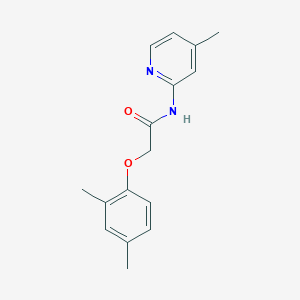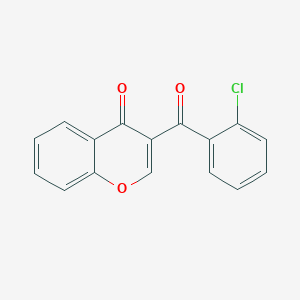
3-(2-Chlorobenzoyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorobenzoyl)chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a chromen-4-one core with a 2-chlorobenzoyl group attached at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzoyl)chromen-4-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(2-Chlorobenzoyl)chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
3-(2-Chlorobenzoyl)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 3-(2-Chlorobenzoyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Chromen-4-one: The parent compound with a similar core structure but without the 2-chlorobenzoyl group.
2-Chlorobenzoyl derivatives: Compounds with the 2-chlorobenzoyl group attached to different core structures.
Uniqueness
3-(2-Chlorobenzoyl)chromen-4-one is unique due to the presence of both the chromen-4-one core and the 2-chlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-(2-chlorobenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-13-7-3-1-5-10(13)15(18)12-9-20-14-8-4-2-6-11(14)16(12)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDHRDJEIPBRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B10812307.png)
![2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B10812314.png)
![2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B10812322.png)
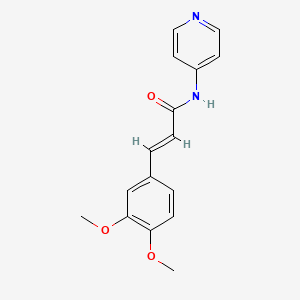
![N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide](/img/structure/B10812326.png)
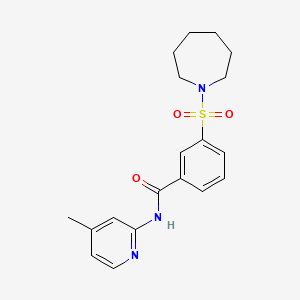
![Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10812340.png)
![N-(3-methylphenyl)-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanamide](/img/structure/B10812346.png)
![3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2h-chromen-2-one](/img/structure/B10812350.png)
![2-[5-[[3-[(2,4-Dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10812356.png)
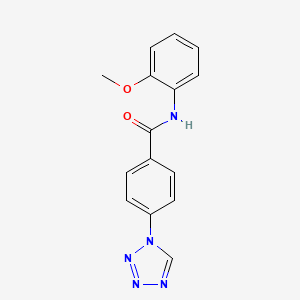
![4-hydroxy-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10812370.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B10812373.png)
